molecular formula C14H9ClN2O3 B2624403 6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954263-02-6

6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B2624403
M. Wt: 288.69
InChI Key: QAYKXDMMRJUXMY-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (hereafter referred to as 6-CMP) is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research. 6-CMP is a member of the oxazole class of heterocyclic compounds, which are known for their diverse range of chemical and biological properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves the synthesis of the oxazole ring followed by the pyridine ring. The final step involves the introduction of the carboxylic acid group.

Starting Materials
2-chlorobenzoic acid, methylamine, acetic anhydride, ethyl chloroformate, 2-amino-3-methylpyridine, sodium hydroxide, sodium bicarbonate, sodium chloride, water, ethanol, diethyl ethe

Reaction
Step 1: Synthesis of 2-chlorophenyl-2-oxoacetate by reacting 2-chlorobenzoic acid with acetic anhydride and ethyl chloroformate in the presence of sodium bicarbonate., Step 2: Synthesis of 2-chlorophenyl-2-oxoacetyl methylamide by reacting 2-chlorophenyl-2-oxoacetate with methylamine., Step 3: Synthesis of 6-(2-chlorophenyl)-3-methylisoxazole-4-carboxylic acid by reacting 2-chlorophenyl-2-oxoacetyl methylamide with sodium hydroxide and water., Step 4: Synthesis of 6-(2-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine by reacting 6-(2-chlorophenyl)-3-methylisoxazole-4-carboxylic acid with 2-amino-3-methylpyridine in the presence of sodium chloride and ethanol., Step 5: Synthesis of 6-(2-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid by introducing the carboxylic acid group using diethyl ether and hydrochloric acid.

Scientific Research Applications

6-CMP has been used in a variety of scientific research applications, including drug design, protein-protein interactions, and enzyme inhibition. It has also been used in the study of molecular mechanisms, such as the inhibition of the enzyme cytochrome P450. In addition, 6-CMP has been used in the study of cancer, as it has been shown to inhibit the growth of certain tumor cells.

Mechanism Of Action

The mechanism of action of 6-CMP is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. It is also believed to act as an inhibitor of protein-protein interactions and to have an effect on the activity of certain enzymes.

Biochemical And Physiological Effects

6-CMP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain tumor cells and can modulate the activity of certain enzymes. In addition, it has been shown to modulate the activity of certain proteins, such as those involved in the regulation of gene expression.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-CMP in lab experiments is that it is relatively easy to synthesize and is relatively stable. In addition, it has been shown to have a variety of biochemical and physiological effects, making it useful for a variety of scientific research applications. However, it is important to note that 6-CMP is a relatively small molecule and is not as potent as some other compounds, which may limit its usefulness in certain applications.

Future Directions

The potential applications of 6-CMP are vast and there are many possible future directions for research. One potential direction is to further explore its potential as an inhibitor of cytochrome P450. Additionally, further research into its effects on protein-protein interactions and its effects on gene expression could provide insight into its potential as a therapeutic agent. Additionally, further research into its potential as an inhibitor of tumor cell growth could lead to new treatments for cancer. Finally, further research into its potential as an enzyme inhibitor could lead to the development of new drugs.

properties

IUPAC Name

6-(2-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3/c1-7-12-9(14(18)19)6-11(16-13(12)20-17-7)8-4-2-3-5-10(8)15/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYKXDMMRJUXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

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